REACTION_CXSMILES
|
[CH3:1][CH:2]([C:6]1[CH:11]=[CH:10][C:9]([CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)=[C:8]([F:18])[CH:7]=1)[C:3]([OH:5])=[O:4].[S]>C1(OC2C=CC=CC=2)C=CC=CC=1.CC(C)=O>[CH3:1][CH:2]([C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:8]([F:18])[CH:7]=1)[C:3]([OH:5])=[O:4] |^3:18|
|
Name
|
α-methyl-4-cyclohexyl-3-fluorophenylacetic acid
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)C1=CC(=C(C=C1)C1CCCCC1)F
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
250 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 250° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to heating
|
Type
|
CUSTOM
|
Details
|
The resulting reaction liquid
|
Type
|
CUSTOM
|
Details
|
the insoluble substances were removed by filtration
|
Type
|
ADDITION
|
Details
|
The filtrate was poured into an aqueous sodium hydroxide solution
|
Type
|
WASH
|
Details
|
The resulting mixture was repeatedly washed with benzene, and hydrochloric acid
|
Type
|
ADDITION
|
Details
|
was added to the aqueous layer
|
Type
|
CUSTOM
|
Details
|
The crystals thus precipitated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixed benzene-n-hexane solvent
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)C1=CC(=C(C=C1)C1=CC=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 45.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([C:6]1[CH:11]=[CH:10][C:9]([CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)=[C:8]([F:18])[CH:7]=1)[C:3]([OH:5])=[O:4].[S]>C1(OC2C=CC=CC=2)C=CC=CC=1.CC(C)=O>[CH3:1][CH:2]([C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:8]([F:18])[CH:7]=1)[C:3]([OH:5])=[O:4] |^3:18|
|
Name
|
α-methyl-4-cyclohexyl-3-fluorophenylacetic acid
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)C1=CC(=C(C=C1)C1CCCCC1)F
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
250 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 250° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to heating
|
Type
|
CUSTOM
|
Details
|
The resulting reaction liquid
|
Type
|
CUSTOM
|
Details
|
the insoluble substances were removed by filtration
|
Type
|
ADDITION
|
Details
|
The filtrate was poured into an aqueous sodium hydroxide solution
|
Type
|
WASH
|
Details
|
The resulting mixture was repeatedly washed with benzene, and hydrochloric acid
|
Type
|
ADDITION
|
Details
|
was added to the aqueous layer
|
Type
|
CUSTOM
|
Details
|
The crystals thus precipitated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixed benzene-n-hexane solvent
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)C1=CC(=C(C=C1)C1=CC=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 45.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([C:6]1[CH:11]=[CH:10][C:9]([CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)=[C:8]([F:18])[CH:7]=1)[C:3]([OH:5])=[O:4].[S]>C1(OC2C=CC=CC=2)C=CC=CC=1.CC(C)=O>[CH3:1][CH:2]([C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:8]([F:18])[CH:7]=1)[C:3]([OH:5])=[O:4] |^3:18|
|
Name
|
α-methyl-4-cyclohexyl-3-fluorophenylacetic acid
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)C1=CC(=C(C=C1)C1CCCCC1)F
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
250 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 250° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to heating
|
Type
|
CUSTOM
|
Details
|
The resulting reaction liquid
|
Type
|
CUSTOM
|
Details
|
the insoluble substances were removed by filtration
|
Type
|
ADDITION
|
Details
|
The filtrate was poured into an aqueous sodium hydroxide solution
|
Type
|
WASH
|
Details
|
The resulting mixture was repeatedly washed with benzene, and hydrochloric acid
|
Type
|
ADDITION
|
Details
|
was added to the aqueous layer
|
Type
|
CUSTOM
|
Details
|
The crystals thus precipitated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixed benzene-n-hexane solvent
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)C1=CC(=C(C=C1)C1=CC=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 45.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |